molecular formula C19H20N2O3S B14801009 (2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B14801009
M. Wt: 356.4 g/mol
InChI Key: DYOZPSOVUALJFG-MDWZMJQESA-N
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Description

3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is a synthetic organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol It is characterized by the presence of a phenyl group, a pyrrolidinylsulfonyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide typically involves the reaction of 3-phenylacrylic acid with 4-(1-pyrrolidinylsulfonyl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinylsulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, H2O2 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents like methyl iodide (CH3I) for alkylation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acrylamide moiety allows for versatile chemical modifications, while the pyrrolidinylsulfonyl group enhances its solubility and stability.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-3-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide

InChI

InChI=1S/C19H20N2O3S/c22-19(13-8-16-6-2-1-3-7-16)20-17-9-11-18(12-10-17)25(23,24)21-14-4-5-15-21/h1-3,6-13H,4-5,14-15H2,(H,20,22)/b13-8+

InChI Key

DYOZPSOVUALJFG-MDWZMJQESA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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